

A Quantitative Comparison of the Bactericidal Efficacy of Wofasteril and Hydrogen Peroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Wofasteril**

Cat. No.: **B1220858**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal performance of **Wofasteril**, a peracetic acid-based disinfectant, and hydrogen peroxide. The following sections present quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to assist in the informed selection of a suitable bactericidal agent for research and development applications.

Quantitative Analysis of Bactericidal Efficacy

The bactericidal efficacy of **Wofasteril** (peracetic acid) and hydrogen peroxide is concentration and contact time-dependent. The following tables summarize the quantitative data on their effectiveness against various bacteria.

Table 1: Bactericidal Efficacy of Peracetic Acid (Active Ingredient in **Wofasteril**)

Microorganism	Concentration	Contact Time	Log Reduction	Test Method/Conditions
Staphylococcus aureus	80 ppm	30 seconds	Complete Kill	Suspension Test (pH 6-7, 20°C)[1]
Staphylococcus aureus	0.001% (10 ppm)	5 minutes	Total Inhibition	Suspension Test[2]
Staphylococcus aureus (Biofilm)	0.3% (3000 ppm)	1 minute	> 6-log	In vitro biofilm model[3][4]
Escherichia coli	80 ppm	30 seconds	Complete Kill	Suspension Test (pH 6-7, 20°C)[1]
Pseudomonas aeruginosa (Biofilm)	0.3% (3000 ppm)	1 minute	> 6-log	In vitro biofilm model[3]
Various Bacteria	0.26% (2600 ppm)	10 minutes	Massive Killing	In vitro suspension test[5]
Vegetative Bacteria	1.3 mmol/L (~99 ppm)	1 minute	6-log	Aqueous solution, 25°C[6]

Table 2: Bactericidal Efficacy of Hydrogen Peroxide

Microorganism	Concentration	Contact Time	Log Reduction	Test Method/Conditions
Staphylococcus aureus	1,000 ppm	60 minutes	Complete Kill	Suspension Test (pH 6-7, 24°C)
Staphylococcus aureus (MRSA)	3% (30,000 ppm)	30 seconds	100% Kill (In vitro)	Suspension Test[7][8]
Staphylococcus aureus (Biofilm)	Electrochemically generated	24 hours	~5.0-log	e-scaffold exposure[9]
Escherichia coli	1,000 ppm	60 minutes	Complete Kill	Suspension Test (pH 6-7, 24°C)[1]
Acinetobacter baumannii	3% (30,000 ppm)	30 seconds	100% Kill (In vitro)	Suspension Test[7][8]
Vegetative Bacteria	> 0.15 mmol/L (~5 ppm)	-	Bacteriostatic	Aqueous solution[6]

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted test methods for evaluating the efficacy of disinfectants. The primary methods referenced are quantitative suspension tests and carrier tests.

Quantitative Suspension Test (e.g., EN 1276)

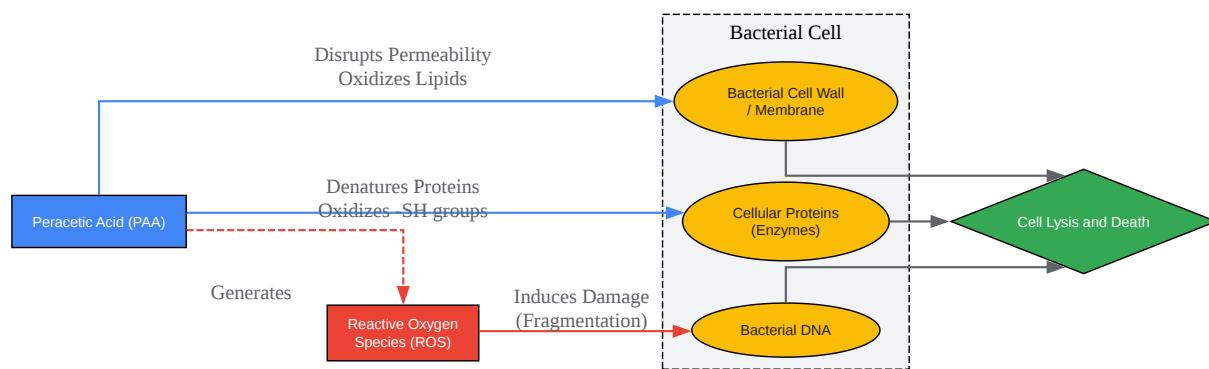
This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.

- Preparation of Test Suspension: A suspension of the test microorganism (e.g., *Staphylococcus aureus*) is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.
- Exposure: A specified volume of the disinfectant at a defined concentration is added to the test suspension. The mixture is maintained at a specific temperature for a predetermined contact time.

- Neutralization: After the contact time, a neutralizer is added to stop the bactericidal action of the disinfectant.
- Quantification: The number of surviving bacteria is determined by plating the neutralized sample and counting the colony-forming units (CFUs) after incubation.
- Log Reduction Calculation: The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial number of bacteria in the control sample (without disinfectant). A disinfectant is considered bactericidal if it achieves a ≥ 5 -log reduction in viable counts.

Quantitative Carrier Test (e.g., EN 13697)

This method assesses the bactericidal efficacy of a disinfectant on a hard, non-porous surface.
[10][11][12]

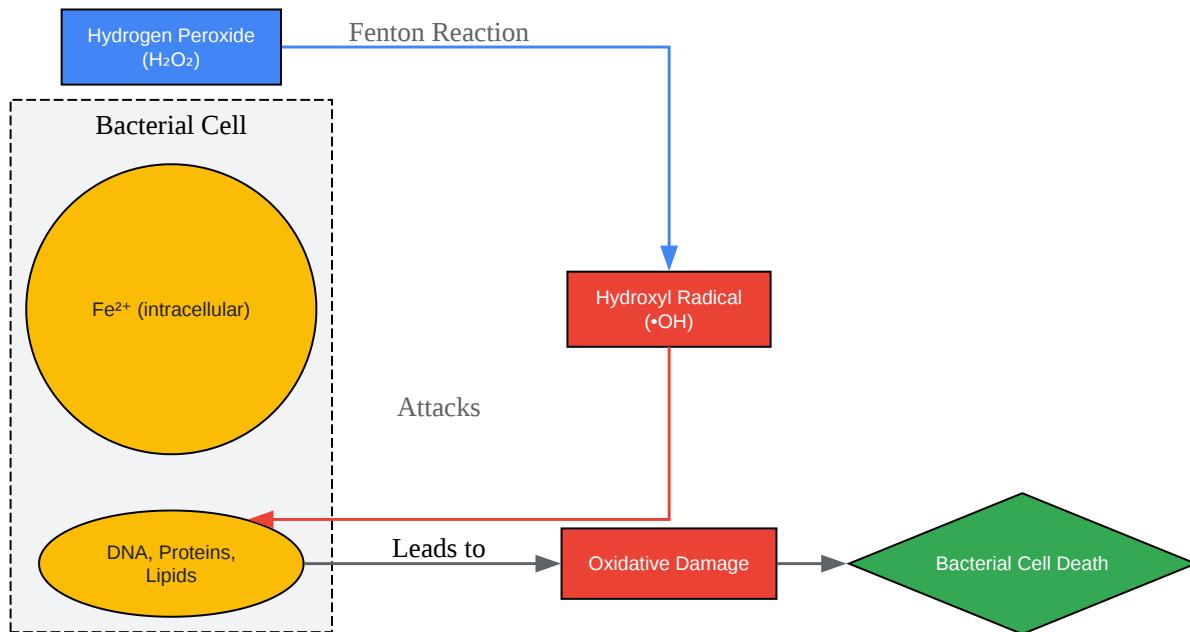

- Inoculation of Carrier: A stainless steel disc (carrier) is inoculated with a suspension of the test microorganism and dried under controlled conditions.
- Application of Disinfectant: The disinfectant at the test concentration is applied to the inoculated carrier and left for the specified contact time.
- Recovery and Neutralization: The carrier is transferred to a solution containing a neutralizer to inactivate the disinfectant. The surviving microorganisms are recovered from the surface by vortexing or sonicating.
- Enumeration: The number of surviving bacteria in the neutralization solution is determined by plating and incubation.
- Efficacy Assessment: To pass the EN 13697 standard for bactericidal activity, a disinfectant must demonstrate a ≥ 4 -log reduction in the number of viable bacteria.[11]

Mechanisms of Action: Signaling Pathways and Cellular Targets

The bactericidal mechanisms of **Wofasteril** (peracetic acid) and hydrogen peroxide both involve oxidative damage to bacterial cells, but through slightly different pathways.

Wofasteril (Peracetic Acid) Bactericidal Mechanism

Peracetic acid is a powerful oxidizing agent that disrupts cellular homeostasis through multiple modes of action.[13][14] It denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins and enzymes.[13]



[Click to download full resolution via product page](#)

Caption: Bactericidal mechanism of peracetic acid.

Hydrogen Peroxide Bactericidal Mechanism

Hydrogen peroxide's bactericidal activity is primarily mediated by the production of highly reactive hydroxyl radicals ($\cdot\text{OH}$) through the Fenton reaction. These radicals cause widespread, non-specific damage to essential cellular components.[15]

[Click to download full resolution via product page](#)

Caption: Bactericidal mechanism of hydrogen peroxide.

Conclusion

Both **Wofasteril** (peracetic acid) and hydrogen peroxide are effective bactericidal agents with broad-spectrum activity. The quantitative data indicates that peracetic acid is generally effective at lower concentrations and with shorter contact times compared to hydrogen peroxide for achieving a complete kill of vegetative bacteria.^[1] Peracetic acid also demonstrates rapid efficacy against bacterial biofilms.^{[3][4]}

The choice between these two disinfectants will depend on the specific application, required contact time, material compatibility, and the presence of organic load. For applications requiring rapid and potent bactericidal action, particularly against biofilms, the data suggests that **Wofasteril** (peracetic acid) may offer a significant advantage. Hydrogen peroxide remains a viable option, especially in applications where its material compatibility profile is preferred.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. envirotech.com [envirotech.com]
- 2. rsdjournal.org [rsdjournal.org]
- 3. Morphological bactericidal fast-acting effects of peracetic acid, a high-level disinfectant, against *Staphylococcus aureus* and *Pseudomonas aeruginosa* biofilms in tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial killing activity of peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bactericidal, fungicidal and sporicidal properties of hydrogen peroxide and peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-Dependent Bactericidal Efficacy of Hydrogen Peroxide against Methicillin-Resistant *Staphylococcus Aureus* and *Acinetobacter Baumannii* in Second Degree Burn Wound - Europub [europub.co.uk]
- 8. biomedres.us [biomedres.us]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. EN 13697:2015+A1:2019 - Viroxy [viroxylabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. EN 13697: 2023. Quantitative textile surface test for the evaluation of bactericidal and/or fungicidal activity of chemical disinfectants - Test method without mechanical action (phase 2, step 2). In-house method based on the standard. - IVAMI [ivami.com]
- 13. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 14. Peracetic Acid Solutions | Hydrite Chemical Co. [hydrite.com]
- 15. [Mechanisms of the bactericidal action of hydrogen peroxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Quantitative Comparison of the Bactericidal Efficacy of Wofasteril and Hydrogen Peroxide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1220858#quantitative-analysis-of-wofasteril-s-bactericidal-effect-compared-to-hydrogen-peroxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com